molecular formula C17H16N4O4 B11037922 N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

Cat. No.: B11037922
M. Wt: 340.33 g/mol
InChI Key: RIOAGFARGBRCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves the reaction of 1-(3-methoxyphenyl)-2,5-dioxopyrrolidine with pyridine-4-carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, and in the presence of a catalyst like piperidine . The reaction mixture is heated to boiling for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

InChI

InChI=1S/C17H16N4O4/c1-25-13-4-2-3-12(9-13)21-15(22)10-14(17(21)24)19-20-16(23)11-5-7-18-8-6-11/h2-9,14,19H,10H2,1H3,(H,20,23)

InChI Key

RIOAGFARGBRCTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.